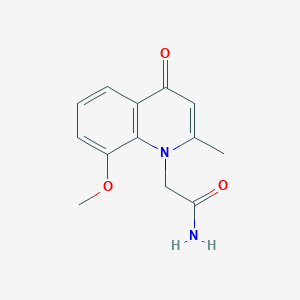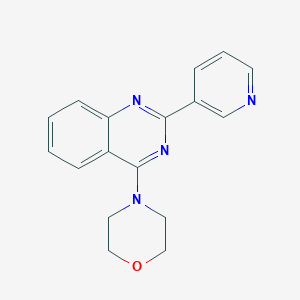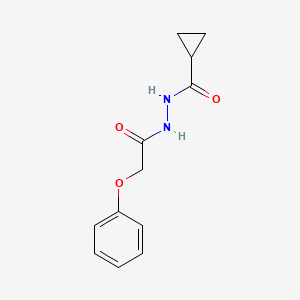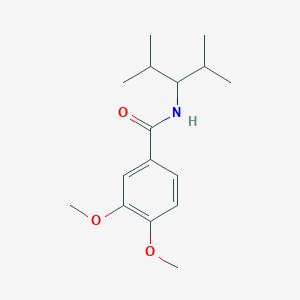
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide, also known as MQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family and has been found to possess several interesting properties that make it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has also been found to exhibit several other interesting biochemical and physiological effects. Studies have shown that this compound possesses potent antioxidant activity, which may help to protect cells from oxidative damage. This compound has also been found to possess anti-inflammatory properties, which may make it useful for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments is its high potency and specificity. This compound has been found to exhibit potent activity against cancer cells at relatively low concentrations, which makes it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide. One area of interest is the development of new synthetic methods for producing this compound with higher yields and lower costs. Another area of interest is the investigation of the mechanism of action of this compound, which may help to identify new targets for cancer therapy. Finally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent anticancer activity, antioxidant properties, and anti-inflammatory effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Synthesis Methods
The synthesis of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can be achieved through several methods, including the reaction of 8-methoxy-2-methyl-4-quinolone with acetyl chloride in the presence of a base. Another method involves the reaction of 8-methoxy-2-methyl-4-quinolone with acetic anhydride in the presence of a catalyst. Both methods have been found to be effective in producing this compound with high purity.
Scientific Research Applications
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Properties
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-10(16)9-4-3-5-11(18-2)13(9)15(8)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXSDYUVJCKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)N)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)




![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)





![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
